Superior D3 Receptor Binding Affinity and Selectivity Over D2
Cariprazine demonstrates the highest binding affinity for the dopamine D3 receptor among its class, with a Ki of 0.085 nM, which is approximately 9.4-fold higher than aripiprazole (Ki = 0.80 nM) and 12.9-fold higher than brexpiprazole (Ki = 1.10 nM) [1]. Its D3/D2 selectivity ratio of approximately 10-fold is superior to that of aripiprazole, which shows a 0.43-fold preference (D2-preferring, Ki D2 = 0.34 nM vs D3 = 0.80 nM) [2].
| Evidence Dimension | D3 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.085 nM |
| Comparator Or Baseline | Aripiprazole: 0.80 nM; Brexpiprazole: 1.10 nM |
| Quantified Difference | ~9.4-fold higher affinity vs aripiprazole; ~12.9-fold higher vs brexpiprazole |
| Conditions | Human cloned receptor radioligand binding assays; data compiled from product prescribing information and published literature [1]. |
Why This Matters
The markedly higher D3 affinity and D3-over-D2 selectivity of cariprazine are hypothesized to confer unique pro-cognitive and anti-anhedonic effects, making it the preferred compound for studies investigating D3-mediated signaling in neuropsychiatric disorders [3].
- [1] Stahl SM. Vraylar (cariprazine) prescribing information. Allergan USA, Inc. 2017 Nov. Table 1: Receptor binding affinities (Ki, nM) for cariprazine, aripiprazole, and brexpiprazole. View Source
- [2] Kiss B, Horváth A, Némethy Z, Schmidt E, Laszlovszky I, Bugovics G, Fazekas K, Hornok K, Orosz S, Gyertyán I, et al. Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile. J Pharmacol Exp Ther. 2010 Apr;333(1):328-40. doi: 10.1124/jpet.109.160432. View Source
- [3] Citrome L. The ABCs of dopamine receptor partial agonists: aripiprazole, brexpiprazole, and cariprazine. Psychiatric Times. 2026 Mar 11. View Source
